molecular formula C10H13ClN2O2 B13462861 Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B13462861
M. Wt: 228.67 g/mol
InChI Key: WEKQBEXRLDERQV-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is a bicyclic heteroaromatic compound comprising a partially hydrogenated naphthyridine core. The structure features a methyl ester group at the 3-position and a fused six-membered ring system with nitrogen atoms at the 1- and 6-positions. Its molecular formula is C₁₀H₁₂N₂O₂·HCl, with a molecular weight of 228.68 g/mol (calculated from the free base molecular weight of 192.21 g/mol ). The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical applications.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;/h4,6,11H,2-3,5H2,1H3;1H

InChI Key

WEKQBEXRLDERQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes to Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the naphthyridine core
  • Introduction of the carboxylate ester group at the 3-position
  • Formation of the tetrahydro ring system
  • Conversion to the hydrochloride salt for stability and handling

The process demands careful control of reaction conditions such as temperature, pH, and atmosphere to maximize yield and purity.

Asymmetric Synthesis Approach

A notable advanced method was developed by Takeda Pharmaceutical Company, focusing on an asymmetric synthesis to obtain optically pure tetrahydro-1,6-naphthyridine derivatives, which are crucial for biological activity.

Key Steps in the Asymmetric Synthesis:
  • Heck-type Vinylation of Chloropyridine:
    Starting from a chloropyridine precursor, a palladium-catalyzed Heck reaction with ethylene gas introduces a vinyl group at the 2-position. This step is atom-economical and avoids the use of expensive or corrosive vinyl sources such as vinyltrifluoroborate.
    Optimization of catalysts and ligands (e.g., PdCl2 with DPEphos) led to high conversion and selectivity (Table 1).

  • One-Pot Hydroamination/Cyclization:
    The vinylated intermediate undergoes reaction with ammonia in methanol to form the dihydronaphthyridine ring via intramolecular cyclization. This step is sensitive to oxidation, producing minor aromatized byproducts, which are removed by aqueous workup.

  • Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation:
    This key step establishes the chiral center in the tetrahydro-1,6-naphthyridine scaffold with high enantiomeric excess (up to 100% ee under optimized conditions). Various reductants and catalysts were screened to optimize yield and enantioselectivity (Table 2).

  • Boc Protection and Further Functionalization:
    The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to stabilize the intermediate for subsequent coupling reactions.

  • Copper-Mediated Amidation:
    Coupling with haloindane derivatives is achieved via copper-mediated N-arylation, with careful control of reaction temperature and stoichiometry to minimize racemization and maximize yield (Table 3).

Summary of Reaction Conditions and Yields

Step Reaction Type Key Reagents/Catalysts Conditions Yield / Purity Notes
Vinylation Heck reaction PdCl2, DPEphos, ethylene gas DMF, 50 °C >90% conversion Atom-economical, avoids trifluoroborate
Cyclization Hydroamination NH3 in MeOH Heating Good yield Minor oxidation byproducts
Hydrogenation Enantioselective transfer hydrogenation Ru catalyst, HCOOH/Et3N Room temp Up to 89% yield, 100% ee Optimal catalyst identified
Protection Boc protection Boc2O Standard High purity Stabilizes amine for coupling
Amidation Copper-mediated N-arylation CuI, DMEDA, aryl iodide 25-40 °C 64-87% yield Temperature critical for stereochemical integrity

Detailed Data Tables from Key Steps

Table 1: Catalyst Screening for Vinylation of Chloropyridine

Entry Catalyst (mol%) Ligand Conversion of Starting Material (%) Product Yield (%)
1 PdCl2 (20) (p-Tol)3P (40) 20.2 53.6
2 PdCl2 (20) (o-MeOC6H4)3P (40) 43.6 9.2
3 Pd(OAc)2 (20) Xantphos (20) 12.3 70.7
4 Pd(dppf)Cl2·CH2Cl2 (10) - 69.6 13.8
5 PdCl2 (20) DPEphos (20) 0.9 61.1
6 Optimized method B PdCl2/DPEphos ND (Not detected) 94.5

Table 2: Enantioselective Transfer Hydrogenation Conditions

Entry Reductant Catalyst Conditions Conversion (%) Enantiomeric Excess (%)
1 H2 (3 MPa) Ru catalyst 27 tBuOK (10 equiv), MeOH, 40 °C 25.9 100
2 H2 (3 MPa) Ru catalyst 28 nBu4NI (10 equiv), AcOH/toluene, 40 °C 93.5 34.2
3 H2 (3 MPa) Ru catalyst 29 MeOH/THF, 40 °C 82.3 85.5
4 HCOOH (6 equiv) Ru catalyst 30 Et3N (2.4 equiv), DMF, rt 89.1 82.7

Table 3: Copper-Mediated N-Arylation of Boc-Protected Intermediate

Entry Ar-X CuI (equiv) DMEDA (equiv) Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (%)
1 Ar-I (15a) 0.5 1.0 40 48 64 99.2
2 Ar-I (15a) 1.0 2.0 40 7 84 97.4
3 Ar-I (15a) 1.0 2.0 40 24 89 88.7
4 Ar-I (15a) 1.1 2.2 Room temp 30 82 (isolated) 99.9
5 Ar-Br (15b) 1.0 2.0 100 7.5 33 44.0

Analytical Techniques Employed

Throughout the synthesis, several analytical methods are used to monitor reaction progress and confirm product identity and purity:

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. Molecular modeling studies have been used to understand the structure-activity relationship and predict the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride Methyl ester at position 3; 1,6-naphthyridine core; hydrochloride salt C₁₀H₁₃ClN₂O₂ 228.68 Potential intermediate in drug synthesis; improved solubility due to HCl salt
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Ethyl ester at position 3; chloro substituent at position 4; free base C₁₁H₁₃ClN₂O₂ 252.69 Chlorine enhances electrophilicity; discontinued commercial availability limits current research
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride Ethyl ester at position 3; 1,7-naphthyridine core; hydrochloride salt C₁₁H₁₅ClN₂O₂ 242.70 Altered ring junction (1,7 vs. 1,6) may affect binding affinity in biological targets
Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride Hydroxyl group at position 2; ethyl ester at position 5; hydrochloride salt C₁₂H₁₅ClN₂O₃ 270.72 Hydroxyl group increases polarity; potential for hydrogen bonding in receptor interactions
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride Hydroxyl group at position 3; 1,8-naphthyridine core; hydrochloride salt C₈H₁₁ClN₂O 186.64 Simplified structure; reduced steric hindrance may enhance metabolic stability

Key Insights:

Substituent Effects: The methyl/ethyl ester choice impacts lipophilicity and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates than ethyl analogs, influencing prodrug design .

Ring Junction Variations :

  • The 1,6- vs. 1,7- vs. 1,8-naphthyridine cores alter molecular geometry. For example, the 1,7-naphthyridine in Ethyl 1,7-naphthyridine-3-carboxylate hydrochloride may adopt a distinct conformation compared to the 1,6 analog, affecting interactions with biological targets .

Hydrochloride Salt Utility :

  • All hydrochloride salts exhibit enhanced aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

Functional Group Diversity :

  • Hydroxyl groups (e.g., in 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride) introduce hydrogen-bonding capacity, which can improve target selectivity but may reduce membrane permeability .

Commercial and Industrial Relevance

  • Availability : Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is listed as in stock with 98% purity, while analogs like Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate are discontinued .
  • Applications : These compounds serve as intermediates in synthesizing kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics, leveraging their nitrogen-rich aromatic systems for target engagement .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride (often referred to as Methyl Tetrahydronaphthyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10H12Cl2N2O2
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 1263378-85-3
  • IUPAC Name : Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride

Research indicates that Methyl Tetrahydronaphthyridine exhibits multiple mechanisms of action:

  • Kinase Inhibition : It has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and proliferation. For instance, it displays potent inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
  • Antitumor Activity : In preclinical studies, this compound has demonstrated significant antitumor effects. It reduced tumor growth rates in established human colorectal carcinoma xenografts when administered orally .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by modulating pathways related to inflammation and immune response .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for Methyl Tetrahydronaphthyridine:

Biological Activity Target IC50 Value (µM)
CDK2 InhibitionCyclin-dependent kinase0.36
CDK9 InhibitionCyclin-dependent kinase1.8
VEGFR-2 Kinase InhibitionVascular endothelial growth factor receptor1.46
Antitumor ActivitySW620 colorectal carcinomaSignificant reduction observed

Case Studies

  • Antitumor Efficacy in Animal Models : A study involving the administration of Methyl Tetrahydronaphthyridine to mice with SW620 colorectal carcinoma xenografts showed a marked reduction in tumor size compared to control groups. This highlights its potential as an oral therapeutic agent in cancer treatment .
  • Kinase Selectivity Studies : Detailed analysis has shown that Methyl Tetrahydronaphthyridine exhibits remarkable selectivity for certain kinases over others, making it a valuable candidate for targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, analogous naphthyridine derivatives are synthesized via reactions with arylboronic acids under Suzuki-Miyaura coupling conditions . Key parameters for optimization include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Temperature : 80–100°C for 12–24 hours to ensure complete arylation.
  • Solvent system : Toluene/ethanol/water mixtures (4:1:1 v/v) to balance solubility and reactivity .
    Table 1 : Example Reaction Conditions for Naphthyridine Derivatives
Reaction StepReagents/ConditionsYield Range
CyclizationPOCl₃, reflux, 6h60–75%
ArylationArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C45–80%

Q. How is the hydrochloride salt form advantageous in pharmacological studies?

Methodological Answer: The hydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays (e.g., enzyme inhibition or cell-based studies). Characterization involves:

  • pH-solubility profiling : Assess solubility across physiological pH (1.2–7.4) .
  • Thermogravimetric analysis (TGA) : Confirm stability up to 150°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar naphthyridine derivatives?

Methodological Answer: Discrepancies in activities (e.g., antibacterial vs. anticancer) arise from substituent effects. Researchers should:

  • Perform comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences (e.g., trifluoromethyl vs. chloro substituents) .
  • Molecular docking studies : Compare binding poses in enzyme active sites (e.g., bacterial topoisomerase vs. human kinases) .
    Example : The trifluoromethyl group in Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate enhances hydrophobic interactions with Mycobacterium tuberculosis enzymes, explaining its specificity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer: SAR studies focus on:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve metabolic stability.
  • LogP optimization : Balance lipophilicity (target LogP 2–3) using HPLC-derived retention times .
    Table 2 : Comparative Properties of Naphthyridine Derivatives
SubstituentMolecular WeightLogPIC₅₀ (Enzyme X)
-COOCH₃208.211.212 µM
-CF₃250.212.80.8 µM
-Cl205.082.15.4 µM

Q. What analytical techniques validate purity and structural integrity in scaled-up synthesis?

Methodological Answer:

  • HPLC-MS : Confirm >98% purity using C18 columns (ACN/water gradient) .
  • ¹H/¹³C NMR : Verify absence of regioisomers (e.g., 1,6- vs. 1,8-naphthyridine) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for chiral intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in naphthyridine derivatives?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability). Mitigation strategies include:

  • Standardized protocols : Use NCI-60 cell lines with identical incubation times (72h) .
  • Mechanistic follow-up : Conduct transcriptomic profiling (RNA-seq) to identify off-target effects .

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